molecular formula C8H13NOS B13335555 2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine

2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine

Cat. No.: B13335555
M. Wt: 171.26 g/mol
InChI Key: VMPMOKYCBAZYRL-UHFFFAOYSA-N
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Description

2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine is an organic compound with the molecular formula C8H13NOS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a methoxy group and an amine group attached to a thiophene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylthiophene and 2-methoxyethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the 2-methoxyethanol, followed by nucleophilic substitution with 5-methylthiophene.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: N-substituted amines

Scientific Research Applications

2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving thiophene derivatives.

    Industry: The compound is used in the production of materials with specific properties, such as conductive polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The thiophene ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
  • 2-(2-Methoxyethoxy)ethanamine
  • 2-Methoxyethanamine

Comparison

Compared to similar compounds, 2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized organic molecules with specific biological and chemical properties.

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2-methoxy-2-(5-methylthiophen-3-yl)ethanamine

InChI

InChI=1S/C8H13NOS/c1-6-3-7(5-11-6)8(4-9)10-2/h3,5,8H,4,9H2,1-2H3

InChI Key

VMPMOKYCBAZYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(CN)OC

Origin of Product

United States

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